2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like TBHP are commonly used.
Cyclization Reactions: Catalysts such as palladium acetate (Pd(OAc)2) can be used for decarboxylative arylation reactions.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Cyclization Products: Cyclized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms.
Material Science: It is employed in the development of new materials with specific properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the activation of IKK-ɛ and TBK1 . This pathway is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine derivatives with various substituents
Uniqueness: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom and the carboxylic acid group allows for versatile functionalization and potential therapeutic applications .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13) |
InChI Key |
TVJUVKRFQVCJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)Br |
Origin of Product |
United States |
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